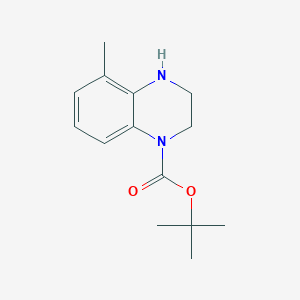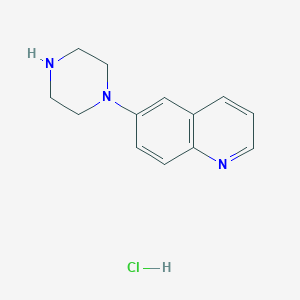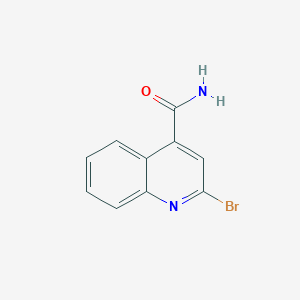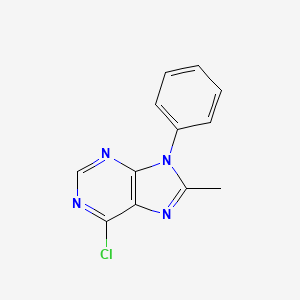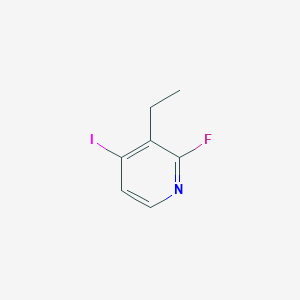
3-Ethyl-2-fluoro-4-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-fluoro-4-iodopyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of an ethyl group at the 3-position, a fluorine atom at the 2-position, and an iodine atom at the 4-position on the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-fluoro-4-iodopyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-fluoro-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Oxidation and Reduction: The ethyl group can undergo oxidation to form carboxylic acids or reduction to form ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as DMF or DMSO.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted pyridines with various functional groups.
Coupling Reactions: Formation of biaryl derivatives.
Oxidation and Reduction: Formation of carboxylic acids or ethyl derivatives.
Scientific Research Applications
3-Ethyl-2-fluoro-4-iodopyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of potential drug candidates and therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-fluoro-4-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-iodopyridine: Lacks the ethyl group at the 3-position, making it less hydrophobic and potentially less bioactive.
2-Fluoro-4-iodopyridine: Lacks the ethyl group and has different electronic properties due to the absence of the ethyl substituent.
3-Ethyl-4-iodopyridine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Uniqueness
3-Ethyl-2-fluoro-4-iodopyridine is unique due to the combined presence of ethyl, fluorine, and iodine substituents, which impart distinct chemical reactivity and biological properties. This combination makes it a valuable intermediate in the synthesis of complex molecules and potential drug candidates .
Properties
Molecular Formula |
C7H7FIN |
|---|---|
Molecular Weight |
251.04 g/mol |
IUPAC Name |
3-ethyl-2-fluoro-4-iodopyridine |
InChI |
InChI=1S/C7H7FIN/c1-2-5-6(9)3-4-10-7(5)8/h3-4H,2H2,1H3 |
InChI Key |
FEQSRUDQCUXJFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CN=C1F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11865390.png)
![8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B11865396.png)
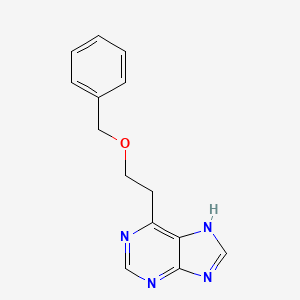
![4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11865400.png)


